Antiplasmodial Activity: 2-Isocyanoclovene vs. Isothiocyanate and Formamide Analogs
2-Isocyanoclovene (1), a derivative of the clovene scaffold, demonstrates potent in vitro antiplasmodial activity against Plasmodium falciparum with an IC50 of 0.26–0.30 μM. This activity is >33-fold more potent than that of its isothiocyanate analog (3, IC50 >10 μM) and the corresponding formamide derivative (6, IC50 >10 μM) [1]. The X-ray crystal structure of formamide 6 confirmed the 1S, 5S, 8R absolute configuration of the clovene core, establishing a definitive stereochemical baseline for activity comparisons [2].
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | IC50 0.26–0.30 μM |
| Comparator Or Baseline | Isothiocyanate 3 (IC50 >10 μM); Formamide 6 (IC50 >10 μM) |
| Quantified Difference | >33-fold more potent than comparators |
| Conditions | Plasmodium falciparum (3D7 strain) in vitro assay |
Why This Matters
This >33-fold potency difference identifies the isocyano functional group on the clovene scaffold as a critical determinant for antimalarial activity, directly informing medicinal chemistry optimization and procurement decisions for antimalarial screening programs.
- [1] Andrew M. White, Gregory K. Pierens, Tina Skinner-Adams, Katherine T. Andrews, Paul V. Bernhardt, Elizabeth H. Krenske, Ernesto Mollo, Mary J. Garson. Antimalarial isocyano and isothiocyanato sesquiterpenes with tri- and bicyclic skeletons from the nudibranch Phyllidia ocellata. Journal of Natural Products, 2015, 78(6), 1422-1427. View Source
- [2] Andrew M. White, Gregory K. Pierens, Tina Skinner-Adams, Katherine T. Andrews, Paul V. Bernhardt, Elizabeth H. Krenske, Ernesto Mollo, Mary J. Garson. Antimalarial isocyano and isothiocyanato sesquiterpenes with tri- and bicyclic skeletons from the nudibranch Phyllidia ocellata. Journal of Natural Products, 2015, 78(6), 1422-1427. (X-ray crystallographic data for formamide 6) View Source
